molecular formula C14H22N2O3S B5151106 N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 6167-53-9

N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5151106
CAS RN: 6167-53-9
M. Wt: 298.40 g/mol
InChI Key: XGAHVDACCNILEK-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has been widely used in scientific research. DMG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has been shown to have potential therapeutic effects in a variety of diseases.

Mechanism of Action

DMG acts as an N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor antagonist, which means it blocks the activity of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors in the brain. N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors are involved in many important physiological processes, including learning and memory. However, overactivation of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors can lead to excitotoxicity, which is a process that damages neurons and can lead to cell death. By blocking N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors, DMG can prevent excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects:
DMG has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. DMG can also increase the production of ATP, which is the primary source of energy for cells. In addition, DMG can modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which play important roles in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMG is its ability to protect neurons from damage and promote cell survival. This makes it a valuable tool for studying the mechanisms of neurodegeneration and developing new therapies for neurodegenerative diseases. However, DMG can also have off-target effects, which may complicate the interpretation of experimental results. In addition, DMG can be toxic at high doses, which limits its use in some experimental settings.

Future Directions

There are several potential future directions for research on DMG. One area of interest is the development of new DMG derivatives that have improved pharmacological properties and fewer off-target effects. Another area of interest is the investigation of the role of DMG in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and cancer. Finally, further research is needed to fully understand the mechanisms of action of DMG and its potential therapeutic applications in a variety of diseases.

Synthesis Methods

DMG can be synthesized by reacting N,N-diethylglycine with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction yields DMG as a white crystalline solid.

Scientific Research Applications

DMG has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMG has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of autoimmune diseases and cancer.

properties

IUPAC Name

N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-15(6-2)14(17)11-16(20(4,18)19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAHVDACCNILEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367498
Record name N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6167-53-9
Record name N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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